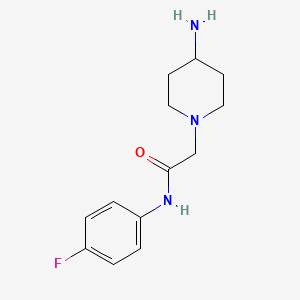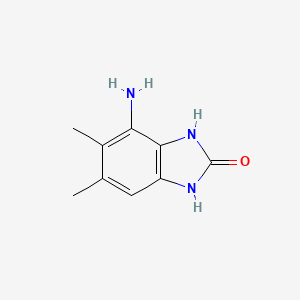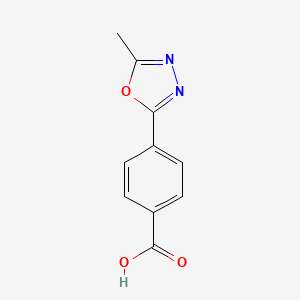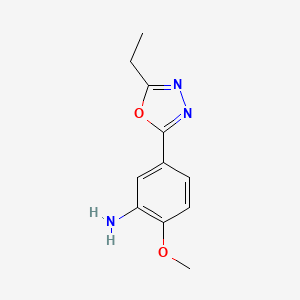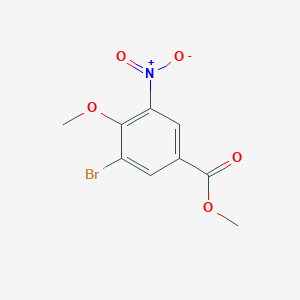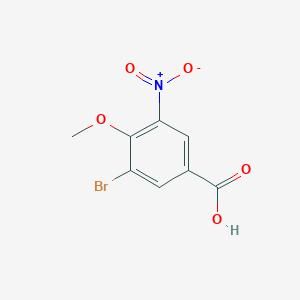
6-Bromo-3-chloroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-chloroquinolin-4-ol, often referred to as 6-BCQ, is an organic compound with a wide range of applications in scientific research. It is widely used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of dyes, and has potential applications in biochemistry and medicine. 6-BCQ has a wide range of biochemical and physiological effects, and is an important tool for research in many areas.
Aplicaciones Científicas De Investigación
Synthesis of 6-Bromo-3-chloroquinolin-4-ol Derivatives The synthesis of this compound derivatives has been explored in various studies. Wang et al. (2015) detailed the synthesis of 6-Bromo-4-iodoquinoline, an important intermediate for the creation of biologically active compounds, through a series of reactions starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline (Wang et al., 2015). In another study, Wlodarczyk et al. (2011) investigated the synthesis of 6-bromo-2-chloro-4-methylquinoline, a key intermediate for infectious disease research, using the Knorr reaction (Wlodarczyk et al., 2011). The synthesis of new 6-Bromoquinolin-4-ol derivatives through Chan–Lam coupling has also been studied by Arshad et al. (2022), showcasing the potential of these derivatives against infectious agents like ESBL producing Escherichia coli and MRSA (Arshad et al., 2022).
Structural and Computational Analysis The crystal structure and conformation of 3-Benzyl-6-bromo-2-chloroquinoline and 3-Benzyl-6-bromo-2-methoxyquinoline compounds, important intermediates for aryl quinoline synthesis, have been analyzed using spectroscopy and density functional theory (DFT) by Zhou et al. (2022). This study not only confirmed the molecular structures but also provided insights into their physicochemical properties (Zhou et al., 2022).
Antimicrobial and Antitubercular Agents The design and synthesis of quinoline-based compounds for antimicrobial and antitubercular activities have been a focus in recent research. Parthasaradhi et al. (2015) synthesized a series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinolines with promising antimicrobial and antimalarial activities (Parthasaradhi et al., 2015). A study by Ouerghi et al. (2021) also revealed the synthesis and antibacterial evaluation of novel 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one, highlighting its potential in combating bacterial infections (Ouerghi et al., 2021).
Pharmacological Applications Though excluded from the specific requirements, it is worth noting that there have been significant explorations in the pharmacological sphere. Studies have looked into the synthesis of derivatives with potential pharmacological activities like anti-inflammatory, analgesic, and antibacterial properties (Rajveer et al., 2010). Patel et al. (2006) also synthesized 2–alkyl–6–bromo-quinazolinones with notable antimicrobial activity (Patel et al., 2006).
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives have been the focus of many research studies due to their wide range of biological activities and potential therapeutic applications . Future research may focus on the synthesis of new quinoline derivatives with improved biological and pharmaceutical activities, as well as the development of more efficient and environmentally friendly synthesis methods .
Propiedades
IUPAC Name |
6-bromo-3-chloro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSLKTUFMAGGIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590581 |
Source


|
| Record name | 6-Bromo-3-chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857762-32-4 |
Source


|
| Record name | 6-Bromo-3-chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







